molecular formula C13H12ClNO3 B8684535 3-[4-(3-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-17-4

3-[4-(3-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid

Cat. No. B8684535
CAS RN: 89150-17-4
M. Wt: 265.69 g/mol
InChI Key: BTTBUYBJOVKRSL-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(3-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(3-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89150-17-4

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C13H12ClNO3/c1-8-15-13(9-3-2-4-10(14)7-9)11(18-8)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17)

InChI Key

BTTBUYBJOVKRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% Sodium hydride in oil (0.47 g) was added portionwise to a solution of diethyl malonate (3.4 g) in N,N-dimethylformamide (20 ml) and under ice-cooling a solution of 5-bromomethyl-4-(3-chlorophenyl)-2-methyloxazole (3 g) in N,N-dimethylformamide (10 ml) was added. The mixture was stirred under ice-cooling for 30 minutes, diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the residue was dissolved in ethanol (20 ml), followed by addition of 2N sodium hydroxide (20 ml). The mixture was refluxed for 5 minutes, diluted with water and washed with ethyl ether. The aqueous layer was adjusted to pH 2 with hydrochloric acid and extracted with ethyl ether The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the oily residue (mostly, half-ester) was dissolved in pyridine (20 ml). The solution was refluxed for 2.5 hours. The pyridine was then distilled off and the residue [mostly, ethyl 4-(3-chlorophenyl)-2-methyloxazole-5-propionate] was dissolved in a mixture of ethanol (10 ml) and 2N sodium hydroxide (10 ml). The solution was refluxed for 5 minutes, diluted with water and acidified with hydrochloric acid to give crsytals of 4-(3-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 1.6 g (56.7%), m.p. 159°-160° C.
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oil
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0.47 g
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20 mL
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3 g
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10 mL
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